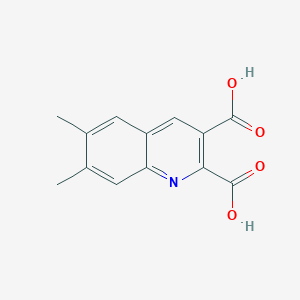

6,7-Dimethylquinoline-2,3-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethylquinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAHTWZHTMWMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589119 | |

| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-45-9 | |

| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

An In-depth Technical Guide to the Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2,3-dicarboxylic acids are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a variety of biologically active molecules and functional materials. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The presence of dicarboxylic acid functionalities at the 2 and 3-positions of the quinoline ring provides valuable handles for further chemical modifications, making these compounds highly sought-after intermediates in drug discovery and development.

This technical guide provides a comprehensive overview of a robust synthetic route to a specific, substituted derivative: this compound. The strategic placement of methyl groups on the benzene portion of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis of this important compound. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy: A Modified Friedländer Approach

The is most effectively achieved through a modified Friedländer synthesis.[3][4][5][6] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] In this case, the synthesis can be logically divided into three main stages:

-

Synthesis of the Key Intermediate: Preparation of 2-amino-4,5-dimethylbenzaldehyde.

-

The Friedländer Condensation: Reaction of the aminobenzaldehyde with diethyl oxalacetate to form the quinoline ring system.

-

Hydrolysis: Conversion of the resulting diethyl ester to the final dicarboxylic acid.

This multi-step approach allows for the controlled construction of the target molecule from readily available starting materials.

Part 1: Synthesis of 2-amino-4,5-dimethylbenzaldehyde

The successful synthesis of the target molecule hinges on the availability of the key intermediate, 2-amino-4,5-dimethylbenzaldehyde. As this compound is not typically commercially available, a reliable synthetic route starting from 1,2-dimethylbenzene (o-xylene) is presented below. This synthesis involves a sequence of standard aromatic functionalization reactions.

Experimental Protocol: Synthesis of 2-amino-4,5-dimethylbenzaldehyde

Step 1a: Nitration of 1,2-Dimethylbenzene

-

To a stirred mixture of 1,2-dimethylbenzene and acetic anhydride, slowly add concentrated nitric acid at a temperature maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2-dimethyl-4-nitrobenzene.

Step 1b: Reduction of the Nitro Group

-

Dissolve the 1,2-dimethyl-4-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-40 psi) until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 3,4-dimethylaniline.

Step 1c: Formylation of 3,4-Dimethylaniline

-

To a solution of 3,4-dimethylaniline in a suitable solvent such as dichloromethane, add a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride (Vilsmeier-Haack reaction) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture and quench by carefully adding it to a stirred solution of sodium acetate in water.

-

Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent to yield 2-amino-4,5-dimethylbenzaldehyde.

Part 2: The Friedländer Condensation

With the key aminobenzaldehyde in hand, the next stage is the construction of the quinoline ring via the Friedländer condensation. This reaction will be carried out with diethyl oxalacetate, which will provide the carbon atoms for the 2 and 3 positions of the quinoline ring, along with the ester functionalities.

Experimental Protocol: Synthesis of Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate

-

In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzaldehyde and an equimolar amount of diethyl oxalacetate in ethanol.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.

Causality Behind Experimental Choices

-

Base Catalyst: The base catalyst is crucial for the initial aldol-type condensation between the enolizable diethyl oxalacetate and the aldehyde group of the aminobenzaldehyde. It also facilitates the subsequent cyclization and dehydration steps.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and is compatible with the reaction conditions. Its boiling point allows for a suitable reaction temperature under reflux.

Part 3: Hydrolysis of the Diethyl Ester

The final step in the synthesis is the hydrolysis of the diethyl ester to the desired this compound. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the quinoline ring.

Experimental Protocol: Synthesis of this compound

-

Suspend diethyl 6,7-dimethylquinoline-2,3-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).

-

Heat the mixture to reflux with vigorous stirring until the ester is fully hydrolyzed (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Typical Yield |

| 1a. Nitration | 1,2-Dimethylbenzene | 1,2-Dimethyl-4-nitrobenzene | 85-95% |

| 1b. Reduction | 1,2-Dimethyl-4-nitrobenzene | 3,4-Dimethylaniline | >95% |

| 1c. Formylation | 3,4-Dimethylaniline | 2-amino-4,5-dimethylbenzaldehyde | 60-70% |

| 2. Friedländer Condensation | 2-amino-4,5-dimethylbenzaldehyde, Diethyl oxalacetate | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | 70-85% |

| 3. Hydrolysis | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | This compound | >90% |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mechanism of the Friedländer Condensation

Caption: Simplified mechanism of the Friedländer condensation step.

Conclusion

The presented in this guide provides a reliable and scalable method for obtaining this valuable compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for a variety of applications in medicinal chemistry and materials science. The multi-step approach, centered around the robust Friedländer condensation, offers a logical and efficient pathway from simple, commercially available starting materials.

References

-

Química Organica.org. Friedlander quinoline synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

Sources

physical properties of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

An In-depth Technical Guide to the Physical Properties of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science, inferred from the activities of structurally related compounds. Despite its commercial availability[1], a comprehensive public dataset of its fundamental physical properties is conspicuously absent. This guide, therefore, serves as a detailed technical manual for the experimental determination of these essential characteristics. It is designed to provide researchers with the necessary protocols and theoretical understanding to thoroughly characterize this compound. This document outlines step-by-step methodologies for determining key physical parameters, including melting point, solubility, acid dissociation constants (pKa), and spectral properties (UV-Vis and NMR). The protocols are presented with an emphasis on the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Uncharacterized Potential of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known bioactivities of related quinoline and isoquinoline carboxylic acids suggest its potential as a valuable building block in drug discovery. For instance, various substituted quinoline carboxylic acids have demonstrated antibacterial and anticancer properties. The presence of two carboxylic acid moieties and two methyl groups on the quinoline core of the title compound suggests unique steric and electronic properties that could be exploited in the design of novel therapeutic agents or functional materials.

The lack of published data on the presents a significant hurdle to its systematic investigation and application. Physical properties such as solubility, melting point, and pKa are fundamental parameters that govern a compound's behavior in biological and chemical systems. They are critical for formulation development, understanding pharmacokinetic profiles, and designing synthetic routes. This guide provides a comprehensive framework for researchers to independently determine these properties, thereby enabling further exploration of this promising molecule.

Molecular Structure and Calculated Properties

A foundational step in characterizing any compound is to understand its molecular structure and derive its basic theoretical properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Calculated Molecular Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| Exact Mass | 245.0688 g/mol |

| Monoisotopic Mass | 245.0688 g/mol |

| Topological Polar Surface Area | 87.0 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Note: These values are calculated based on the chemical structure and have not been experimentally verified.

Experimental Determination of Physical Properties

This section provides detailed protocols for the experimental characterization of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals gently.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Set a heating rate of 10-15 °C/min for a preliminary rapid scan to estimate the approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample, setting a slower heating rate of 1-2 °C/min starting from about 20 °C below the estimated melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two temperatures.

-

-

Data Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (e.g., 1-2 °C).

Figure 2: Workflow for melting point determination.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing. A comprehensive solubility profile is essential for any further research.

Experimental Protocol (Thermodynamic Solubility):

-

Solvent Selection: Choose a range of solvents with varying polarities, including but not limited to:

-

Aqueous buffers (pH 3, 7.4, 9)

-

Water

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Acetone

-

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent.

-

Equilibration:

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. If necessary, centrifuge the samples at a low speed to pellet the excess solid.

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Determine the concentration of the dissolved compound.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L for each solvent at the specified temperature.

Figure 3: Workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa values of the two carboxylic acid groups will dictate the ionization state of the molecule at different pH values. This is of paramount importance for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate buffer systems for in vitro assays.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol mixture) to ensure solubility.

-

Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

-

The curve should exhibit two equivalence points, corresponding to the neutralization of the two carboxylic acid protons.

-

The pKa values can be determined from the pH at the half-equivalence points.

-

Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

-

-

Data Reporting: Report the two pKa values for the carboxylic acid groups.

Figure 4: Workflow for pKa determination.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide information about the chemical structure and electronic properties of the molecule. This data is essential for confirming the identity and purity of the compound.

3.4.1. UV-Vis Spectroscopy

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or an appropriate buffer).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Measurement:

-

Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment).

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in the deuterated solvent.

-

Measurement:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the molecular structure.

-

Data Interpretation and Reporting

A comprehensive report on the should include a summary table of all experimentally determined values, along with the experimental conditions under which they were measured. Any deviations from expected values or unusual observations should be noted and discussed. The spectroscopic data should be presented with fully assigned peaks, confirming the structural integrity of the compound.

Conclusion

The systematic characterization of this compound is a critical first step towards unlocking its potential in various scientific domains. This guide provides a robust framework for researchers to obtain reliable and reproducible data on its fundamental physical properties. By following these detailed protocols, the scientific community can build a foundational dataset that will facilitate the future development and application of this and related quinoline derivatives.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

2,3-Dimethylquinoline-7-carboxylic acid | C12H11NO2. (2024). PubChem. [Link]

-

Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4. (2024). PubChem. [Link]

-

2,3-dimethylquinoline-6-carboxylic acid | CAS:1824373-45-6. (n.d.). Ark Pharma Scientific Limited. [Link]

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (2018). National Institutes of Health. [Link]

- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1994).

-

(PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (2018). ResearchGate. [Link]

-

(PDF) Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. (2023). ResearchGate. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). National Institutes of Health. [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

Sources

An In-Depth Technical Guide to 6,7-Dimethylquinoline-2,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1] The dicarboxylic acid functionalization at the 2 and 3-positions of the quinoline nucleus introduces unique structural features that can influence the molecule's physicochemical properties, metal-chelating abilities, and interactions with biological targets.

This technical guide focuses on a specific, yet underexplored, member of this family: This compound (CAS Number: 948294-45-9). The introduction of methyl groups at the 6 and 7-positions can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, drawing upon established chemical principles and data from structurally related compounds to offer insights for researchers in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 948294-45-9 | |

| Molecular Formula | C₁₃H₁₁NO₄ | [2] |

| Molecular Weight | 245.23 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | - |

| pKa | The presence of two carboxylic acid groups suggests two acidic pKa values, likely in the range of 2-5. | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the methyl groups at the 6 and 7-positions, and a broad signal for the acidic protons of the carboxylic acids. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbons of the quinoline ring system, two carbons from the methyl groups, and two carbons from the carboxyl groups. The chemical shifts of the carbons in the heterocyclic ring would be deshielded due to the influence of the nitrogen atom and the carboxylic acid substituents.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid groups (typically around 1700-1730 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.23 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not currently published in peer-reviewed literature. However, based on well-established methods for quinoline synthesis, a plausible and efficient route can be designed utilizing the Friedländer Annulation .[3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4]

A proposed synthetic pathway is outlined below:

Sources

- 1. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 2. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Molecular Structure of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the specific molecular architecture of a promising member of this family: 6,7-Dimethylquinoline-2,3-dicarboxylic acid. Understanding its structural nuances is paramount for elucidating its mechanism of action, predicting its biological targets, and designing novel therapeutic agents with enhanced efficacy and selectivity.

Section 1: Core Molecular Identity

Fundamental Chemical Descriptors

A precise understanding of a molecule begins with its fundamental identifiers. This compound is cataloged and recognized by the following key descriptors:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 948294-45-9 |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| SMILES String | CC1=CC2=C(C=C1C)N=C(C(=C2)C(=O)O)C(=O)O |

These identifiers provide an unambiguous reference for this specific chemical entity in scientific literature and databases.

Two-Dimensional Structural Representation

The arrangement of atoms and bonds in this compound is depicted in the following 2D structure:

Caption: 2D chemical structure of this compound.

This representation illustrates the core quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. Key structural features include:

-

Methyl Groups: Two methyl (-CH₃) groups are substituted at positions 6 and 7 of the quinoline ring.

-

Carboxylic Acid Groups: Two carboxylic acid (-COOH) groups are attached to positions 2 and 3 of the quinoline ring.

Section 2: Three-Dimensional Conformation and Stereochemistry

While the 2D structure provides a planar representation, the molecule's biological activity is intrinsically linked to its three-dimensional shape. The spatial arrangement of the methyl and carboxylic acid groups influences how the molecule interacts with biological macromolecules.

Due to the presence of the carboxylic acid groups, there is potential for rotational freedom around the C2-C(OOH) and C3-C(OOH) single bonds. The preferred conformation will be dictated by a combination of steric hindrance between the substituents and potential intramolecular hydrogen bonding.

// Nodes for the quinoline ring system N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0.5!"]; C4 [label="C", pos="2,-0.5!"]; C4a [label="C", pos="1,-1!"]; C5 [label="C", pos="2,-1.5!"]; C6 [label="C", pos="1,-2!"]; C7 [label="C", pos="0,-1.5!"]; C8 [label="C", pos="-1,-1!"]; C8a [label="C", pos="-1,0!"];

// Nodes for substituents C2_COOH_C [label="C", pos="1.5,2!"]; C2_COOH_O1 [label="O", pos="1,2.5!"]; C2_COOH_O2 [label="OH", pos="2.5,2!"];

C3_COOH_C [label="C", pos="3,1!"]; C3_COOH_O1 [label="O", pos="3.5,1.5!"]; C3_COOH_O2 [label="OH", pos="3.5,0.5!"];

C6_CH3 [label="CH₃", pos="1.5,-2.8!"]; C7_CH3 [label="CH₃", pos="-0.5,-2.3!"];

H4 [label="H", pos="2.8,-0.5!"]; H5 [label="H", pos="2.8,-1.5!"]; H8 [label="H", pos="-1.8,-1!"];

// Edges for the quinoline ring N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C4a [style=solid]; C4a -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C8a [style=solid]; C8a -- N1 [style=solid]; C4a -- C8a [style=solid]; C3 -- C4a [style=invis]; // To guide layout

// Edges for substituents C2 -- C2_COOH_C [style=solid]; C2_COOH_C -- C2_COOH_O1 [style=double]; C2_COOH_C -- C2_COOH_O2 [style=solid];

C3 -- C3_COOH_C [style=solid]; C3_COOH_C -- C3_COOH_O1 [style=double]; C3_COOH_C -- C3_COOH_O2 [style=solid];

C6 -- C6_CH3 [style=solid]; C7 -- C7_CH3 [style=solid];

C4 -- H4 [style=solid]; C5 -- H5 [style=solid]; C8 -- H8 [style=solid]; }

Caption: Ball-and-stick model of this compound.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the two carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl groups. The carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for all 13 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at the most downfield positions. The chemical shifts of the aromatic carbons would provide further information about the electronic environment within the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.

-

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region due to the aromatic ring vibrations.

-

C-H Stretches: Bands around 2850-3000 cm⁻¹ for the methyl and aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 245. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups.

Section 4: Synthesis Strategies

The synthesis of substituted quinoline-2,3-dicarboxylic acids can be approached through several established synthetic methodologies. A plausible and widely used method is the Friedländer annulation .[4]

The Friedländer Annulation Approach

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl group.[4] For the synthesis of this compound, a potential retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for the synthesis of this compound.

Experimental Workflow:

-

Step 1: Friedländer Annulation: 2-Amino-4,5-dimethylbenzaldehyde is reacted with diethyl oxaloacetate in the presence of a base or acid catalyst. This condensation and subsequent cyclization reaction forms the quinoline ring system, yielding diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.

-

Step 2: Hydrolysis: The resulting diethyl ester is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification. This step converts the ester groups into carboxylic acid groups, affording the final product, this compound.

Section 5: Relevance in Drug Development

The quinoline scaffold is a well-established pharmacophore in drug discovery. The presence of carboxylic acid groups at positions 2 and 3, along with the dimethyl substitution pattern on the benzene ring, endows this compound with a unique electronic and steric profile that could be exploited for therapeutic purposes.

Quinoline carboxylic acid derivatives have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some quinoline carboxylic acids have shown potential as anticancer agents by targeting various cellular pathways.[3]

-

Antimicrobial Activity: The quinoline core is a key component of several antibacterial and antimalarial drugs.[1]

-

Enzyme Inhibition: The carboxylic acid moieties can act as key binding groups for interaction with the active sites of various enzymes.

The specific biological targets and therapeutic potential of this compound warrant further investigation. Its structural features suggest that it could be a valuable lead compound for the development of novel therapeutics.

References

- Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild C

- Application of Quinoline Ring in Structural Modification of N

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. rsc.org [rsc.org]

Navigating the Solubility Landscape of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a roadmap for its effective use in experimental and developmental pipelines.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule like this compound, understanding its solubility profile is paramount for advancing its potential applications. This guide will explore the structural attributes of the molecule, predict its solubility in various media, and outline robust methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound, featuring a quinoline core substituted with two methyl groups and two carboxylic acid moieties, dictates its solubility behavior. The quinoline ring system, being aromatic and relatively nonpolar, contributes to its solubility in organic solvents. Conversely, the two carboxylic acid groups are capable of hydrogen bonding and ionization, which are expected to enhance its solubility in polar and aqueous media, particularly at different pH values.

Table 1: Predicted Physicochemical Properties of Related Compounds

| Property | 2,3-Dimethylquinoline-7-carboxylic acid[1] | Dimethyl Quinoline-2,3-dicarboxylate[2] |

| Molecular Weight | 201.22 g/mol | 245.23 g/mol |

| XLogP3-AA | 2.5 | 2.2 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 5 |

| Topological Polar Surface Area | 50.2 Ų | 65.5 Ų |

Note: These properties are for structurally related compounds and serve as a predictive baseline. Experimental determination for this compound is essential.

The presence of both acidic (carboxylic acids) and basic (quinoline nitrogen) functional groups suggests that the solubility of this compound will be highly pH-dependent. In acidic solutions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. In basic solutions, the carboxylic acid groups will deprotonate to form a highly soluble anionic salt.[3]

Factors Influencing Solubility

A multitude of factors can significantly impact the solubility of this compound.[4] A systematic evaluation of these is crucial for accurate and reproducible results.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental.[5] A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., water, ethanol) should be investigated. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[6]

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship should be quantified to identify optimal conditions for dissolution and to avoid precipitation upon cooling.

-

pH of Aqueous Media: As an amphoteric molecule, its solubility in aqueous buffers will be lowest at its isoelectric point and will increase significantly at pH values above and below this point.

-

Presence of Co-solvents: The addition of co-solvents can modulate the polarity of the solvent system and enhance solubility.

-

Ionic Strength: The presence of salts in the solution can either increase or decrease solubility due to the common ion effect or salting-in phenomena.

Experimental Determination of Solubility: A Validated Protocol

A robust and validated experimental protocol is essential for obtaining reliable solubility data. The following outlines a recommended workflow.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent or buffer.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assessment (High-Throughput Screening)

For earlier stages of research where rapid assessment is needed, kinetic solubility methods can be employed.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Dilution: Add a small aliquot of the stock solution to an aqueous buffer.

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Data Interpretation: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Assessment.

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Equilibrium |

| PBS (pH 7.4) | 25 | 0.5 - 1.0 | Equilibrium |

| 0.1 M HCl | 25 | > 10 | Equilibrium |

| 0.1 M NaOH | 25 | > 20 | Equilibrium |

| Ethanol | 25 | 5 - 10 | Equilibrium |

| DMSO | 25 | > 50 | Equilibrium |

| Water | 37 | 0.1 - 0.2 | Equilibrium |

| PBS (pH 7.4) | 37 | 1.0 - 1.5 | Equilibrium |

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

References

-

PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl quinoline-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Quinoline. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Factors that Affect Solubility. Retrieved from [Link]

-

Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

-

Peng, C., & Chan, C. K. (2001). Deliquescence behavior of organic/ammonium sulfate aerosol. Journal of Geophysical Research: Atmospheres, 106(D17), 20649-20657. Retrieved from [Link]

-

Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. 2,3-Dimethylquinoline-7-carboxylic acid | C12H11NO2 | CID 141434511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ws [chem.ws]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

theoretical studies of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to biological targets with high affinity and specificity. Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The addition of functional groups, such as the dicarboxylic acid moieties and methyl groups in this compound, provides critical points for molecular recognition, chelation, and modulation of physicochemical properties. This guide delves into the modern theoretical and computational methodologies used to elucidate the properties and potential applications of this specific derivative, providing a framework for its rational design and development in a research setting.

Molecular Architecture and Synthetic Strategy

The Core Structure

This compound is a heterocyclic compound featuring a bicyclic quinoline core. Key structural features include:

-

Aromatic System: A fused benzene and pyridine ring system.

-

Carboxylic Acid Groups: Located at positions C2 and C3, these acidic groups are crucial for forming hydrogen bonds, salt bridges, and chelating metal ions. Their proximity suggests potential for strong intramolecular interactions and specific spatial arrangements.

-

Methyl Groups: Positioned at C6 and C7 on the benzene ring, these groups increase lipophilicity and can influence metabolic stability and binding pocket interactions through van der Waals forces.

Caption: 2D structure of this compound.

Plausible Synthetic Pathway

Caption: The HOMO-LUMO energy gap (ΔE) determines molecular reactivity.

2.2.4 Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acids. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the acidic protons of the carboxylic acids. These are sites for nucleophilic attack and hydrogen bond donation.

Application in Drug Development: Molecular Docking and ADMET

Theoretical studies are pivotal in the early stages of drug discovery, enabling the rapid screening and prioritization of compounds before costly synthesis and biological testing.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. [3][4]Given the wide range of activities of quinoline derivatives, potential targets for this compound could include enzymes like kinases, dihydroorotate dehydrogenase, or DNA itself. [5][6][7]

3.1.1 Standard Docking Workflow

Caption: General workflow for a molecular docking study.

3.1.2 Analysis of Docking Results

The primary outputs are the binding energy (or docking score) and the predicted binding pose. A lower binding energy suggests a more stable protein-ligand complex. [3]Analysis of the pose reveals key interactions, such as hydrogen bonds between the ligand's carboxylic acids and polar residues in the protein's active site, which are critical for affinity and selectivity.

In Silico ADMET Prediction

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. [3][6] Table 2: Predicted ADMET Properties via SwissADME (Illustrative)

| Property | Predicted Value | Acceptable Range | Significance |

|---|---|---|---|

| Molecular Weight | 245.24 g/mol | < 500 g/mol | Lipinski's Rule: Affects absorption and distribution. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | -0.4 to +5.6 | Influences solubility and membrane permeability. |

| H-Bond Donors | 2 | ≤ 5 | Lipinski's Rule: Impacts membrane passage. |

| H-Bond Acceptors | 4 | ≤ 10 | Lipinski's Rule: Impacts solubility and binding. |

| GI Absorption | High | High | Predicts oral bioavailability. |

| BBB Permeant | No | No | Indicates whether the compound can cross the blood-brain barrier. |

| P-gp Substrate | No | No | Predicts susceptibility to efflux pumps, a mechanism of drug resistance. |

Conclusion and Future Outlook

The theoretical study of this compound, through a combination of DFT, molecular docking, and ADMET prediction, provides a powerful, cost-effective strategy to predict its chemical behavior and biological potential. DFT calculations can elucidate its structural, electronic, and spectroscopic properties, offering a deep understanding of its intrinsic characteristics. Molecular docking simulations can then leverage this structural information to identify potential protein targets and predict binding affinities, guiding its development as a potential therapeutic agent.

Future research should focus on the synthesis of this compound to allow for the experimental validation of these theoretical predictions. High-resolution crystal structures, NMR and IR spectroscopy, and in vitro biological assays against predicted targets would provide a comprehensive evaluation. The synergy between these computational and experimental approaches represents the future of rational drug design, enabling the efficient discovery of novel and effective chemical entities.

References

- Al-Hussain, S. A., & El-Emam, A. A. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(11), 7899-7913.

-

Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]

-

MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Pharmaceuticals. Retrieved from [Link]

- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.

-

PubMed. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Retrieved from [Link]

-

MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry. Retrieved from [Link]

- Google Patents. (1994). Method for the preparation of quinoline-2,3-dicarboxylic acid. EP0257433B1.

-

PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

-

ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2017). 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. Retrieved from [Link]

-

ResearchGate. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Retrieved from [Link]

-

National Institutes of Health. (2017). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Retrieved from [Link]

-

MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences. Retrieved from [Link]

-

Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021). molecular docking studies of few pyrazol-1-yl quinoline derivatives. Retrieved from [Link]

-

Bentham Science. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules. Retrieved from [Link]

-

OUCI. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, DFT and biological studies of novel 3,6-dimethyl-1,8-dipenyl-diazocino[3,4-c:7,8-c']bispyrazole. Retrieved from [Link]

-

ResearchGate. (2001). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: A Multi-Platform Spectroscopic Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. The methodologies and interpretations presented are tailored for researchers, chemists, and drug development professionals who require robust analytical frameworks for characterizing complex heterocyclic compounds. By synthesizing foundational principles with data from analogous structures, this document serves as a predictive and practical reference for confirming the molecular identity and purity of the target compound.

Introduction: The Quinoline Core in Modern Chemistry

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties. This compound (C₁₃H₁₁NO₄, Mol. Wt.: 245.23 g/mol ) is a structurally significant member of this family, featuring a rigid heterocyclic core functionalized with both electron-donating methyl groups and electron-withdrawing carboxylic acid moieties. This substitution pattern makes it a compelling building block for novel pharmaceuticals and functional materials.

Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide details the expected outcomes and expert interpretation of the primary spectroscopic analyses used for this purpose.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks.

Causality in Experimental Design: Solvent Selection

The choice of solvent is critical. The two carboxylic acid groups render the molecule poorly soluble in less polar solvents like chloroform-d (CDCl₃). Furthermore, the acidic protons of the carboxyl groups would readily exchange with residual water, potentially broadening or obscuring signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the dicarboxylic acid, and it slows the exchange rate of the acidic -COOH protons, allowing for their potential observation as broad singlets at very low field (typically >12 ppm).

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule means all aromatic protons are chemically distinct. Based on known substituent effects in quinoline systems, the following proton signals are anticipated.[1][2]

-

Aromatic Protons (δ 7.5-9.0 ppm):

-

H4: This proton is situated on a carbon between two carboxylic acid groups and adjacent to the quinoline nitrogen. It is expected to be significantly deshielded, appearing as a singlet at the downfield end of the aromatic region.

-

H5 & H8: These protons are on the benzene ring portion of the quinoline system. Due to the adjacent methyl groups at positions 6 and 7, they will appear as sharp singlets. Their chemical shifts will be influenced by the electron-donating nature of the methyl groups, likely placing them upfield relative to H4.

-

-

Methyl Protons (δ 2.3-2.6 ppm):

-

6-CH₃ & 7-CH₃: These two methyl groups are attached to the aromatic ring and will appear as two distinct singlets, each integrating to 3 protons.

-

-

Carboxylic Acid Protons (δ >12 ppm):

-

2-COOH & 3-COOH: These protons are highly deshielded and will likely appear as two very broad singlets at a low field, often beyond the typical 0-10 ppm spectral window. Their observation is highly dependent on sample concentration and water content.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the complete carbon skeleton.

-

Carboxyl Carbons (δ 165-175 ppm): The two carbons of the carboxylic acid groups will appear as low-intensity quaternary signals in the far downfield region.

-

Aromatic Carbons (δ 115-160 ppm): Ten distinct signals are expected in this region, corresponding to the carbons of the quinoline ring. The carbons directly attached to the nitrogen (C2, C8a) and the carboxylic acids (C2, C3) will be significantly deshielded. The methyl-substituted carbons (C6, C7) will also be clearly identifiable.

-

Methyl Carbons (δ 15-25 ppm): The two aliphatic methyl carbons will appear as sharp, intense signals in the upfield region of the spectrum.

Data Summary: NMR Spectroscopy

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Characteristics |

| 6-CH₃, 7-CH₃ | 2.3 - 2.6 | 15 - 25 | Two distinct, sharp singlets |

| C4-H | 8.5 - 9.0 | ~120 - 130 | Aromatic singlet, deshielded |

| C5-H | 7.5 - 8.0 | ~125 - 135 | Aromatic singlet |

| C8-H | 7.6 - 8.2 | ~128 - 138 | Aromatic singlet |

| Quinoline C | N/A | 115 - 160 | Multiple quaternary and CH signals |

| COOH | >12 (broad) | 165 - 175 | Broad singlets, low intensity in ¹³C |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 16 ppm is recommended to ensure observation of any acidic protons.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer acquisition time (several hours) may be necessary to obtain a good signal-to-noise ratio for the quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Workflow Visualization: NMR Spectroscopy

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing an invaluable "fingerprint" and confirming the presence of key functional groups.[3]

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is expected to be dominated by signals from the carboxylic acid groups and the aromatic system.[4][5]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ). Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹ ).

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted around 1700-1725 cm⁻¹ . The conjugation with the quinoline ring may shift this value slightly.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of medium intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching band should appear in the 1210-1320 cm⁻¹ region, coupled with O-H bending vibrations.[3]

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | -COOH | O-H Stretch (H-bonded) | Strong, Very Broad |

| 3050-3150 | Ar-H | C-H Stretch | Weak to Medium |

| 2850-2970 | -CH₃ | C-H Stretch | Medium |

| 1700-1725 | -COOH | C=O Stretch | Strong, Sharp |

| 1450-1620 | Quinoline Ring | C=C and C=N Stretches | Medium, Multiple Bands |

| 1210-1320 | -COOH | C-O Stretch / O-H Bend | Medium |

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks and correlate them with the expected functional groups.

Workflow Visualization: IR Spectroscopy

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. tsijournals.com [tsijournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Chemistry and History of Quinoline-2,3-dicarboxylic Acids: A Technical Guide

Abstract

Quinoline-2,3-dicarboxylic acid, also known as acridinic acid, and its derivatives represent a pivotal class of heterocyclic compounds with a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of these compounds. We will delve into the foundational quinoline syntheses of the 19th century, such as the Skraup and Friedländer reactions, which laid the groundwork for accessing the quinoline core. The guide will then focus on the specific methods developed for the synthesis of quinoline-2,3-dicarboxylic acid itself, from early oxidative methods to contemporary patented processes. Furthermore, we will examine the significant role of these molecules in medicinal chemistry and agrochemicals, highlighting their biological activities and the rationale behind their use in drug development and as herbicides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both historical context and practical, in-depth technical knowledge.

The Dawn of Quinoline Chemistry: Foundational Syntheses

The story of quinoline-2,3-dicarboxylic acid is inseparable from the broader history of quinoline synthesis. The late 19th century was a period of intense investigation into coal tar derivatives, which led to the isolation and characterization of numerous aromatic compounds, including quinoline itself. This era witnessed the development of several elegant and robust methods for constructing the quinoline ring system, many of which are still in use today.

The Skraup Synthesis: A Violent but Effective Route

In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline that was both groundbreaking and notoriously vigorous.[1][2] The archetypal Skraup reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1]

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation yield the quinoline core.[3][4] The reaction is often conducted in the presence of ferrous sulfate to moderate its otherwise violent nature.[1]

Experimental Protocol: Classical Skraup Synthesis of Quinoline

WARNING: This reaction is highly exothermic and can be dangerous if not performed with proper precautions.

-

Reagent Preparation: In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Initiation: Gently heat the mixture. The reaction is initiated by the dehydration of glycerol to acrolein.

-

Controlled Addition: Slowly and carefully add nitrobenzene, which acts as the oxidizing agent.[1] The addition should be controlled to manage the exothermic reaction. Ferrous sulfate can be added at this stage to moderate the reaction.

-

Reflux: Once the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

Purification: The crude product is then purified by steam distillation followed by fractional distillation.

Diagram: Skraup Synthesis Mechanism

Caption: The reaction mechanism of the Skraup synthesis.

The Friedländer Synthesis: A Milder Condensation

In 1882, German chemist Paul Friedländer introduced a more versatile and generally milder method for quinoline synthesis.[5][6] The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[5][7][8] This reaction proceeds via an aldol condensation followed by cyclization and dehydration to form the quinoline ring.[6][9]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Diagram: Friedländer Synthesis Workflow

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Zdenko Hans Skraup - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This compound is a key intermediate and potential impurity in various synthetic pathways. The developed reversed-phase HPLC (RP-HPLC) method provides excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and research applications. The causality behind the selection of chromatographic parameters is discussed in detail, and the protocol is validated in accordance with established scientific principles and regulatory guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound of interest in pharmaceutical and chemical synthesis. Its accurate quantification is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. The molecule possesses two carboxylic acid functional groups and a basic nitrogen atom within the quinoline ring system, making its chromatographic behavior highly dependent on the mobile phase pH.

The core challenge in analyzing such a compound is controlling its ionization state to achieve reproducible retention and sharp, symmetrical peak shapes. The two carboxylic acid groups are acidic, while the quinoline nitrogen is basic (pKa of quinoline is ~4.9)[1]. Based on the structurally analogous quinoline-2,3-dicarboxylic acid, the first pKa is predicted to be approximately 2.33[2]. To ensure the carboxylic acid groups are fully protonated (non-ionized) and to maintain a consistent positive charge on the quinoline nitrogen, a low pH mobile phase is essential. This strategy suppresses silanol interactions on the stationary phase and promotes retention via the hydrophobic quinoline core.

This method was developed using a C18 stationary phase, which provides the necessary hydrophobic character for retaining the aromatic quinoline structure. An acidic mobile phase modifier is employed to control ionization, and UV detection is utilized, leveraging the strong chromophoric nature of the quinoline ring.

Recommended HPLC Method

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point. This provides a good balance between efficiency and backpressure.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Chromatographic Conditions

The selection of these parameters is based on established principles for the analysis of acidic, aromatic compounds.

-

Mobile Phase A (Aqueous): The use of 0.1% phosphoric acid in water creates a mobile phase with a pH of approximately 2.1.[3] This low pH ensures that the dicarboxylic acid groups of the analyte are fully protonated, preventing peak tailing and improving retention on the non-polar C18 stationary phase.

-

Mobile Phase B (Organic): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at lower wavelengths.[3]

-

Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining the hydrophobic quinoline backbone of the analyte.[4]

-

Detection Wavelength: The quinoline ring system is a strong chromophore. Based on spectral data for the similar compound, quinolinic acid, and general properties of quinoline derivatives, a primary detection wavelength of 254 nm is selected for robust quantification, with 280 nm as a potential alternative to minimize interference from less conjugated impurities.[5][6] DAD detection is recommended to confirm peak purity.

-

Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

A summary of the optimized HPLC conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid (v/v) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | DAD/UV at 254 nm |

| Diluent | Methanol or Acetonitrile/Water (50:50) |

Experimental Protocols

Standard and Sample Preparation Workflow

The following diagram illustrates the workflow for preparing standards and samples for analysis.

Caption: Workflow for standard and sample preparation.

Step-by-Step Protocol: Standard Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 10-15 minutes, or until fully dissolved.

-

Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the diluent (Methanol or Acetonitrile/Water 50:50).

Step-by-Step Protocol: Sample Preparation

-